molecular formula C17H24N4O3 B7462044 N-tert-butyl-2-[[2-(3-ethyl-2-oxobenzimidazol-1-yl)acetyl]amino]acetamide

N-tert-butyl-2-[[2-(3-ethyl-2-oxobenzimidazol-1-yl)acetyl]amino]acetamide

Número de catálogo B7462044
Peso molecular: 332.4 g/mol
Clave InChI: WENRSKNLWIMLAN-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-tert-butyl-2-[[2-(3-ethyl-2-oxobenzimidazol-1-yl)acetyl]amino]acetamide, also known as TAK-659, is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key component of the B-cell receptor (BCR) signaling pathway, which plays a critical role in the development and function of B-cells. TAK-659 has shown promising results in preclinical studies as a potential treatment for B-cell malignancies, autoimmune diseases, and inflammatory disorders.

Mecanismo De Acción

N-tert-butyl-2-[[2-(3-ethyl-2-oxobenzimidazol-1-yl)acetyl]amino]acetamide selectively binds to the active site of BTK and inhibits its kinase activity, thereby blocking BCR signaling and downstream pathways involved in cell survival and proliferation. This leads to apoptosis of malignant B-cells and suppression of autoantibody production in autoimmune diseases.
Biochemical and Physiological Effects:
N-tert-butyl-2-[[2-(3-ethyl-2-oxobenzimidazol-1-yl)acetyl]amino]acetamide has been shown to effectively inhibit BTK activity in both in vitro and in vivo models. In preclinical studies, N-tert-butyl-2-[[2-(3-ethyl-2-oxobenzimidazol-1-yl)acetyl]amino]acetamide has demonstrated potent and selective inhibition of BTK, with IC50 values in the low nanomolar range. N-tert-butyl-2-[[2-(3-ethyl-2-oxobenzimidazol-1-yl)acetyl]amino]acetamide has also shown favorable pharmacokinetic properties, with good oral bioavailability and a long half-life, making it a promising candidate for clinical development.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of N-tert-butyl-2-[[2-(3-ethyl-2-oxobenzimidazol-1-yl)acetyl]amino]acetamide is its selectivity for BTK, which reduces the potential for off-target effects and toxicity. Another advantage is its favorable pharmacokinetic properties, which allow for convenient dosing and sustained target inhibition. However, a limitation of N-tert-butyl-2-[[2-(3-ethyl-2-oxobenzimidazol-1-yl)acetyl]amino]acetamide is its relatively short history of clinical development, which limits the availability of clinical data and experience with the compound.

Direcciones Futuras

For research on N-tert-butyl-2-[[2-(3-ethyl-2-oxobenzimidazol-1-yl)acetyl]amino]acetamide include clinical trials in patients with B-cell malignancies and autoimmune diseases, as well as further preclinical studies to explore its potential in other indications. Other areas of interest include combination therapy with other targeted agents or immunotherapies, as well as the development of biomarkers to predict response and monitor treatment efficacy.

Métodos De Síntesis

The synthesis of N-tert-butyl-2-[[2-(3-ethyl-2-oxobenzimidazol-1-yl)acetyl]amino]acetamide involves several steps, including the preparation of the key intermediate 3-ethyl-2-oxobenzimidazole, which is then reacted with tert-butyl 2-(bromomethyl)acetate to yield the tert-butyl ester of 2-(3-ethyl-2-oxobenzimidazol-1-yl)acetic acid. This intermediate is then converted to the corresponding amide using tert-butyl carbazate and trifluoroacetic acid. The final product is obtained by deprotecting the tert-butyl group using trifluoroacetic acid.

Aplicaciones Científicas De Investigación

N-tert-butyl-2-[[2-(3-ethyl-2-oxobenzimidazol-1-yl)acetyl]amino]acetamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, N-tert-butyl-2-[[2-(3-ethyl-2-oxobenzimidazol-1-yl)acetyl]amino]acetamide has demonstrated potent and selective inhibition of BTK, resulting in inhibition of BCR signaling, decreased cell proliferation, and induction of apoptosis in malignant B-cells. N-tert-butyl-2-[[2-(3-ethyl-2-oxobenzimidazol-1-yl)acetyl]amino]acetamide has also shown efficacy in preclinical models of autoimmune diseases, such as rheumatoid arthritis and systemic lupus erythematosus, by suppressing autoantibody production and reducing inflammation.

Propiedades

IUPAC Name

N-tert-butyl-2-[[2-(3-ethyl-2-oxobenzimidazol-1-yl)acetyl]amino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O3/c1-5-20-12-8-6-7-9-13(12)21(16(20)24)11-15(23)18-10-14(22)19-17(2,3)4/h6-9H,5,10-11H2,1-4H3,(H,18,23)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WENRSKNLWIMLAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2N(C1=O)CC(=O)NCC(=O)NC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-tert-butyl-2-[[2-(3-ethyl-2-oxobenzimidazol-1-yl)acetyl]amino]acetamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.